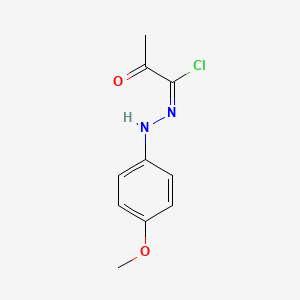
N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions with acyl chlorides . For instance, the compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of the compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline was confirmed by IR, 1H-NMR, 13C-NMR and HR–MS spectroscopic data and further characterized by single-crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Application in Textile Dyeing and Finishing
N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride derivatives have been used in the dyeing and functional finishing of cotton fabrics. In a study by Abdel-Wahab, Mohamed, and Fahmy (2020), hydrazonoyl chlorides containing the pyrazole moiety derived from 4-methoxyacetophenone were utilized as azo dyes. These dyes not only provided color to the cotton fabrics but also enhanced their antibacterial properties and protection against harmful sun radiation. The dyed fabrics showed satisfactory color strength and functional properties even after multiple washing cycles, indicating the stability and tight binding of the dyes to the fabric's chemical structure (Abdel-Wahab, Mohamed, & Fahmy, 2020).
In Polymer Chemistry for DNA Interactions and Antibacterial Activity
In polymer chemistry, derivatives of N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride have been synthesized for interactions with DNA and bacterial cells. Sobolčiak et al. (2013) developed a cationic polymer that could transform into a zwitterionic form upon light irradiation. This polymer was capable of condensing DNA and releasing it upon irradiation, and it also demonstrated a switchable antibacterial activity, which was non-toxic to Escherichia coli bacterial cells (Sobolčiak et al., 2013).
In Synthesis of Bisthiazoles and Antimicrobial Activities
Another application is in the synthesis of bisthiazoles with potential antimicrobial properties. Sayed, Ali, and Al-Faiyz (2019) synthesized new bisthiazoles using N-aryl-2-oxopropanehydrazonoyl chlorides. These compoundsshowed significant antimicrobial activities against various Gram-positive and Gram-negative microorganisms, highlighting their potential in pharmaceutical applications (Sayed, Ali, & Al-Faiyz, 2019).
Role in Antioxidant and Antimicrobial Synthesis
In the field of medicinal chemistry, derivatives of N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride have been utilized in synthesizing compounds with antioxidant and antimicrobial potential. Harini et al. (2014) described the synthesis of novel oxime esters from p-anisaldehyde, which showed promising antioxidant activity and significant antibacterial and antifungal effects against various strains, demonstrating their potential in developing new therapeutic agents (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Eigenschaften
IUPAC Name |
(1E)-N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)10(11)13-12-8-3-5-9(15-2)6-4-8/h3-6,12H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWHSCBROLKANJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-{4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849464.png)
![3-bromo-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849469.png)
![2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B3849480.png)
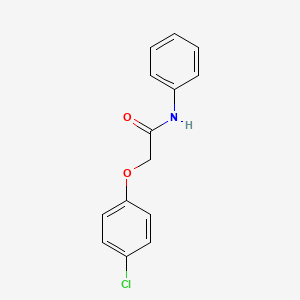
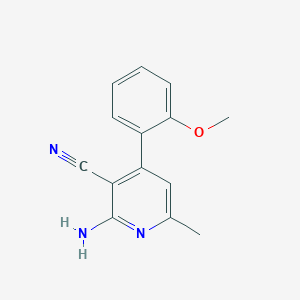
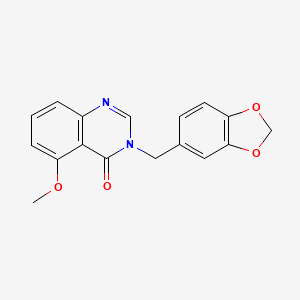
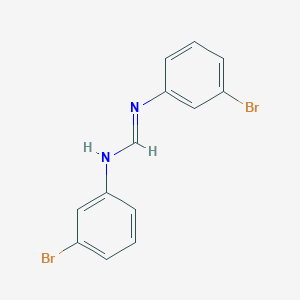
![ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)
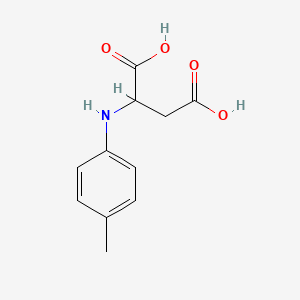
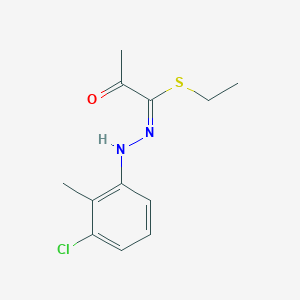
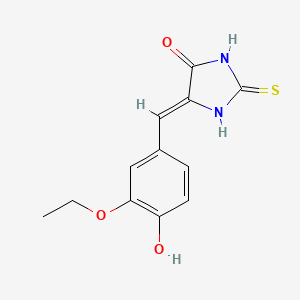
![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-propylacetamide](/img/structure/B3849565.png)
![N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3849571.png)
![2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3849577.png)